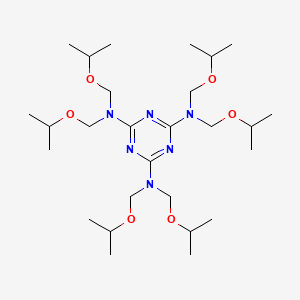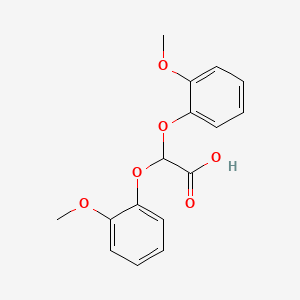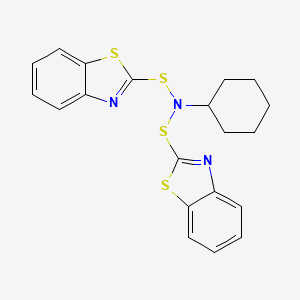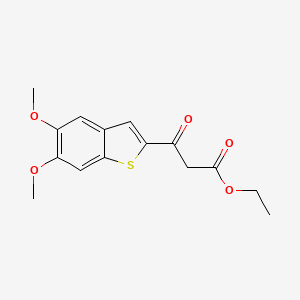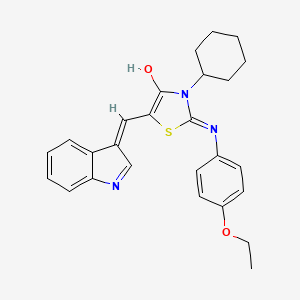![molecular formula C26H34O4 B13824713 Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester CAS No. 38444-29-0](/img/structure/B13824713.png)
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester: is an organic compound with the molecular formula C26H34O4. This compound is a derivative of benzoic acid, where the carboxyl group is esterified with a heptylphenyl group and an oxohexyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-heptylphenol with 4-[(1-oxohexyl)oxy]benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized materials.
Biology: In biological research, derivatives of benzoic acid are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to the final products, such as enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is not extensively studied. like other benzoic acid derivatives, it may exert its effects through interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Benzoic acid, 4-[(6-amino-1-oxohexyl)oxy]-, ethyl ester
- Benzoic acid, 4-[(1-oxo-2-propen-1-yl)oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester
- Benzoic acid, 4-[(4-hexyloxy)benzoyl]oxy]-, 1,1’-[1,1’-binaphthalene]-2,2’-diyl ester
Comparison: Compared to its similar compounds, Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields, including material science and industrial chemistry .
Propriétés
Numéro CAS |
38444-29-0 |
|---|---|
Formule moléculaire |
C26H34O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(4-heptylphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-8-10-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-9-6-4-2/h13-20H,3-12H2,1-2H3 |
Clé InChI |
ZFRGBMGYFWSSJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
